Methyl 2-[methyl(methylsulfonyl)amino]benzoate
Overview
Description
Methyl 2-[methyl(methylsulfonyl)amino]benzoate is an organic compound with the molecular formula C10H13NO4S It is a benzoate ester that features a methylsulfonyl group attached to the amino group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[methyl(methylsulfonyl)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Methyl 2-aminobenzoate+Methylsulfonyl chloride→Methyl 2-[methyl(methylsulfonyl)amino]benzoate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[methyl(methylsulfonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Amide or ester derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[methyl(methylsulfonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[methyl(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound’s effects are mediated through its ability to modify proteins and enzymes, potentially altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(aminosulfonyl)benzoate
- Methyl 2-amino-5-(methylsulfonyl)benzoate
Uniqueness
Methyl 2-[methyl(methylsulfonyl)amino]benzoate is unique due to the presence of both a methylsulfonyl group and an ester group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[methyl(methylsulfonyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-11(16(3,13)14)9-7-5-4-6-8(9)10(12)15-2/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOBDDMPOQKMAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246453 | |
Record name | Methyl 2-[methyl(methylsulfonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36881-76-2 | |
Record name | Methyl 2-[methyl(methylsulfonyl)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36881-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[methyl(methylsulfonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the crystal structure of Methyl 2-[methyl(methylsulfonyl)amino]benzoate?
A1: The study reveals that the crystal of this compound is a nonmerohedral twin []. This means that the crystal is composed of two or more intergrown crystals of the same substance, but with their crystallographic axes not fully coinciding. Specifically, the study found the refined ratio of the twin components to be 0.344 (2):0.656 (2) []. The structure is stabilized by weak intermolecular C-H⋯O hydrogen bonds linking molecules along the b axis [].
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